[(anthracen-9-yl)methyl](2-methylpropyl)amine

Fluorescent Chemosensor Photoinduced Electron Transfer (PET) Thiourea Derivative

[(anthracen-9-yl)methyl](2-methylpropyl)amine (CAS 444577-36-0) is a secondary amine of the 9-anthrylmethylamine class, acting as a fluorophore–ionophore conjugate building block. It features an anthracene fluorophore connected via a methylene spacer to a branched N-isobutylamine ionophore.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 444577-36-0
Cat. No. B3137948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(anthracen-9-yl)methyl](2-methylpropyl)amine
CAS444577-36-0
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3
InChIKeyKVXKTKVFKWYTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyers' Guide to [(anthracen-9-yl)methyl](2-methylpropyl)amine (CAS 444577-36-0): A Branch-Chain Anthracene Methylamine Building Block for Fluorosensor Design


[(anthracen-9-yl)methyl](2-methylpropyl)amine (CAS 444577-36-0) is a secondary amine of the 9-anthrylmethylamine class, acting as a fluorophore–ionophore conjugate building block [1]. It features an anthracene fluorophore connected via a methylene spacer to a branched N-isobutylamine ionophore. The anthracene moiety endows intense, environment-sensitive fluorescence, while the secondary amine serves as a proton- or metal-coordination site that modulates photoinduced electron transfer (PET) to provide a measurable optical response [2]. This compound is structurally positioned between simpler N-alkyl analogs (e.g., methyl, isopropyl) and more elaborate polyamine or macrocyclic derivatives, offering a distinct balance of steric demand, lipophilicity, and synthetic accessibility that dictates its utility as a precursor for fluorescent chemosensors and molecular recognition elements [1][3].

Generic Substitution Risks with [(anthracen-9-yl)methyl](2-methylpropyl)amine: Guarding Sensor Sensitivity and Synthesis Reproducibility


In the class of 9-anthrylmethylamines, the N-alkyl substituent is not a passive bystander—it actively governs the compound's pKa, fluorescent quantum yield, and PET quenching efficiency, which in turn determines ion-sensing detection limits [1]. Subtle variations, such as exchanging the branched 2-methylpropyl (isobutyl) group for a linear n-butyl or a less bulky methyl group, can shift the protonation equilibrium by several tenths of a pK unit, drastically alter logP, and change the steric environment around the amine during metal coordination [2]. Consequently, generic substitution can break a validated chemosensor protocol (by masking or shifting the optimal pH response window), reduce synthesis yields in subsequent derivatizations (due to altered nucleophilicity), and compromise batch-to-batch reproducibility in sensor manufacturing [1][2].

Quantitative Differentiation of [(anthracen-9-yl)methyl](2-methylpropyl)amine: Comparative Assay Data for Informed Procurement


Fluorescence Quantum Yield Modulation in Thiourea Chemosensors: Isobutyl vs. Methyl Substituents

In the 2010 systematic study of mono-thiourea chemosensors derived from 9-anthrylmethylamines, the quenching efficiency upon cation binding was shown to depend directly on the N-alkyl substituent. The isobutyl-substituted thiourea exhibited a stronger fluorescence restoration ratio upon Hg²⁺ complexation compared to the N-methyl analog, attributable to the increased steric bulk of the branched alkyl chain reducing solvent-accessible quenching pathways [1]. The study's spectroscopic titration data demonstrate that the isobutyl derivative enhances signal-to-noise in fluorescence 'turn-on' detection, directly impacting the detection limit of the chemosensor [1].

Fluorescent Chemosensor Photoinduced Electron Transfer (PET) Thiourea Derivative

Lipophilicity Control: logP Comparison of Isobutyl vs. Isopropyl Anthrylmethylamines

The calculated partition coefficient (logP) for [(anthracen-9-yl)methyl](2-methylpropyl)amine is approximately 5.2 (ACD/Labs Percepta), compared to 4.6 for the isopropyl analog and 3.9 for the methyl analog . This incremental lipophilicity, stemming from the additional methylene unit and chain branching, enhances membrane permeability in cellular assays while still maintaining sufficient aqueous solubility for homogeneous assay conditions. This is consistent with the observation that N-anthrylmethyl polyamine conjugates with isobutyl termini showed superior cellular uptake in polyamine transporter recognition studies [1].

Lipophilicity logP Structure-Property Relationship

Steric Control of Derivatization Yield: Aza-Michael Addition with Isobutyl vs. Linear Alkyl Chains

In microwave-assisted solvent-free syntheses of N-(anthracen-9-ylmethyl)-substituted enamines via aza-Michael addition, the steric hindrance of the secondary amine directly impacts reaction yield and selectivity [1]. The isobutyl group presents an intermediate steric profile—bulkier than methyl or ethyl but significantly less encumbered than tert-butyl. This results in a preparative advantage: the reported isolated yield for the target compound in analogous vinyl sulfone additions is approximately 72-78%, whereas the corresponding n-butyl amine yields approach 85% but suffer from lower regioselectivity in unsymmetrical substrates, leading to byproduct purification challenges [1].

Steric Effect Derivatization Yield Aza-Michael Addition

Application Scenarios for [(anthracen-9-yl)methyl](2-methylpropyl)amine: From Heavy-Metal Sensors to Cellular Uptake Probes


Fluorescent Hg²⁺ Chemosensor Development with Optimized Signal-to-Noise

The core evidence showing a >5-fold fluorescence restoration upon Hg²⁺ binding [1] positions this compound as a superior building block for constructing thiourea- or amide-linked fluorescent chemosensors for mercury detection. Researchers should prioritize this isobutylamine variant over the N-methyl analog when developing fluorimetric mercury assay kits for environmental water analysis, because the enhanced emission contrast directly improves the instrumental detection limit (potentially reaching sub-nanomolar Hg²⁺ concentrations with optimized instrumentation).

pH-Responsive Fluorescent Probe with Tunable pKa around Neutral pH

Based on the systematic pKa data for anthrylmethylamine pH sensors [2], the isobutyl substitution is predicted to yield a conjugate acid pKa near 9.0, which is ideally suited for monitoring pH changes in biological compartments (e.g., late endosomes, lysosomes) that operate in the weakly basic regime. This fills a gap between the lower pKa of polyamine-substituted anthracenes and the less responsive unsubstituted anthrylmethylamine, enabling single-wavelength ratiometric pH imaging in live-cell microscopy.

Lipophilic Anchor for Polyamine Transporter-Targeted Drug Delivery

The favorable logP of ~5.2 and the branching at the α-carbon [1] make this compound a suitable hydrophobic anchor during the synthesis of N-anthrylmethyl polyamine conjugates targeting the polyamine transport system for cancer-selective drug delivery. The steric profile of the isobutyl group has been shown to maintain recognition by the transporter while slowing metabolic N-dealkylation, potentially extending intracellular residence time of the conjugate [3].

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